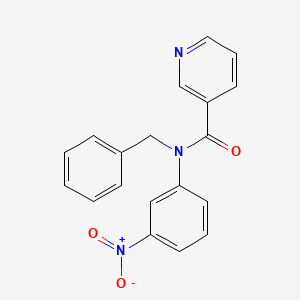

N-benzyl-N-(3-nitrophenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of nicotinamide derivatives, including compounds similar to N-benzyl-N-(3-nitrophenyl)nicotinamide, often involves complex reactions where the nicotinamide core is functionalized with various substituents. For instance, the preparation of N-Substituted 2-(benzhydryl- and benzylsulfinyl)nicotinamides demonstrates the intricate synthesis routes that can yield compounds with significant inhibitory activities against gastric H+/K(+)-ATPase, showcasing the complex chemical manipulation within this family of compounds (Terauchi et al., 1997).

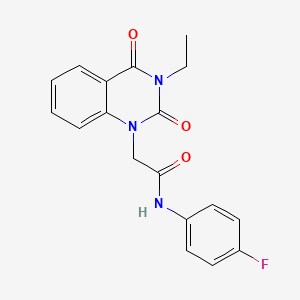

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those similar to N-benzyl-N-(3-nitrophenyl)nicotinamide, reveals fascinating aspects of their supramolecular organization. For example, studies on isomeric 2-chloro-N-(nitrophenyl)nicotinamides have shown how molecules are linked by hydrogen bonds into chains of edge-fused rings, indicating the role of molecular interactions in defining the structural arrangement of these compounds (de Souza et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of N-benzyl-N-(3-nitrophenyl)nicotinamide derivatives are influenced by their functional groups. These compounds participate in various chemical reactions, demonstrating their reactivity and potential for forming new structures. The behavior of nicotinamide derivatives in reactions, such as those leading to the formation of nicotinonitriles and tetrahydropyridine-3-carbonitrile, exemplifies the versatile chemical nature of these molecules (Al-Omran et al., 2013).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, including solubility and crystalline structure, are critical for understanding their behavior in various environments. For instance, the study on the hydrotropic solubilization of nifedipine in nicotinamide solution provides insights into the complexation behavior and solubility enhancement mechanisms of nicotinamide derivatives, highlighting the influence of molecular structure on physical properties (Suzuki & Sunada, 1998).

Chemical Properties Analysis

The chemical properties of N-benzyl-N-(3-nitrophenyl)nicotinamide and related compounds are characterized by their reactivity and interaction with other molecules. Studies on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution illustrate how these compounds can act as inhibitors, showcasing their potential application in material science and engineering (Chakravarthy et al., 2014).

Eigenschaften

IUPAC Name |

N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(16-8-5-11-20-13-16)21(14-15-6-2-1-3-7-15)17-9-4-10-18(12-17)22(24)25/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKUSLJJCICSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5529992.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5530000.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5530001.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5530009.png)

![10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5530015.png)

![4-(3-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530025.png)

![N-(tert-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5530036.png)

![(1R*,5R*)-N,N-dimethyl-6-{[2-(propylamino)pyrimidin-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5530044.png)

![3-{[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5530054.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5530102.png)